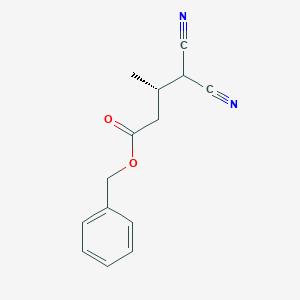![molecular formula C15H15IN2O B14218133 2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide CAS No. 830348-15-7](/img/structure/B14218133.png)
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide moiety involves the reaction of the iodinated benzene derivative with an amine, specifically 2-(5-methylpyridin-2-yl)ethylamine, under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amidation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyridine moiety can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-[2-(4-methylpyridin-2-yl)ethyl]benzamide: Similar structure but with a different position of the methyl group on the pyridine ring.
2-Iodo-N-[2-(5-chloropyridin-2-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a methyl group on the pyridine ring.
2-Iodo-N-[2-(5-methylpyridin-3-yl)ethyl]benzamide: Similar structure but with a different position of the iodine atom on the benzene ring.
Uniqueness
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide is unique due to the specific positioning of the iodine atom and the methyl group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
830348-15-7 |
|---|---|
Molecular Formula |
C15H15IN2O |
Molecular Weight |
366.20 g/mol |
IUPAC Name |
2-iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H15IN2O/c1-11-6-7-12(18-10-11)8-9-17-15(19)13-4-2-3-5-14(13)16/h2-7,10H,8-9H2,1H3,(H,17,19) |
InChI Key |
TYJYGKZZRVAUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


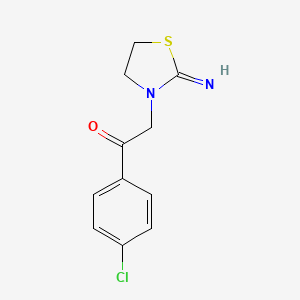
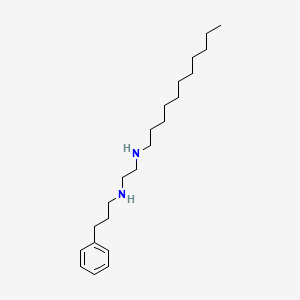
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)
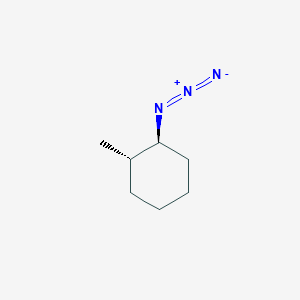
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
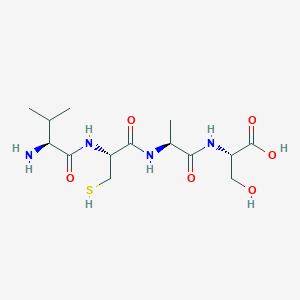
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)

![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
